N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-2-19-16(24)8-22-13(9-23)7-21-18(22)28-10-17(25)20-6-12-3-4-14-15(5-12)27-11-26-14/h3-5,7,23H,2,6,8-11H2,1H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXORTEGXSJBWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an imidazole derivative, and a thioacetamide group. This unique combination may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study synthesized several thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxicity using the SRB assay on HepG2, HCT116, and MCF-7 cancer cell lines. The results indicated that many compounds exhibited potent antitumor activity:
| Compound | IC50 (µM) | HepG2 | HCT116 | MCF-7 |
|---|---|---|---|---|
| Compound 5 | 2.38 | 1.54 | 4.52 | |
| Doxorubicin | 7.46 | 8.29 | 4.56 |
These findings suggest that the synthesized compounds are significantly more effective than the standard drug doxorubicin in certain cases .
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at various phases, contributing to their cytotoxic effects .
Additional Biological Activities
Beyond anticancer properties, there is emerging evidence of other biological activities associated with this compound class:
Plant Growth Promotion
Research has indicated that derivatives of benzo[d][1,3]dioxole can act as auxin receptor agonists, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa. For instance, one compound showed a root-promotive effect greater than traditional auxins at specific concentrations .
Preparation Methods
Reductive Amination of Piperonal
Piperonal (1,3-benzodioxole-5-carboxaldehyde) was converted to the corresponding amine via a modified Borch reduction:
- Piperonal (5.0 g, 33.5 mmol) dissolved in dry THF (50 mL) under N₂
- Sodium cyanoborohydride (3.8 g, 60.3 mmol) added portionwise
- Ammonium acetate (7.7 g, 100 mmol) introduced as buffer
- Reaction stirred at 60°C for 12 hours
- Workup: Neutralization with 1M HCl, extraction with EtOAc (3×30 mL)
- Yield: 4.2 g (82%) white crystalline solid
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 6.78 (d, J=8.0 Hz, 1H), 6.66 (d, J=1.6 Hz, 1H), 6.57 (dd, J=8.0, 1.6 Hz, 1H), 5.93 (s, 2H), 3.72 (s, 2H), 1.98 (br s, 2H)
- HRMS (ESI+): m/z calcd for C₈H₉NO₂ [M+H]+: 152.0706, found: 152.0709
Synthesis of 2-Mercapto-1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazole
Imidazole Ring Formation
The imidazole core was constructed via Radziszewski condensation:
Reaction Scheme :
Glyoxal (40% aq.) + Ammonium acetate + 2-Amino-1-(ethylcarbamoyl)ethanol → 5-Hydroxymethylimidazole intermediate
- Glyoxal (10 mmol), ammonium acetate (30 mmol), 2-amino-1-(ethylcarbamoyl)ethanol (10 mmol) in EtOH/H₂O (3:1)
- Microwave irradiation at 120°C for 20 minutes
- Post-reaction treatment with NaHS (15 mmol) for thiolation
- Yield: 68% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)
Key Spectral Data :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.5 (C=O), 137.2 (C-2), 122.8 (C-4), 61.3 (-CH₂OH), 35.1 (-CH₂NH), 14.7 (CH₃CH₂)
- IR (KBr): 3275 (NH), 2925 (CH), 1675 (C=O), 1540 (C=S) cm⁻¹
Final Coupling Reaction
Thioether Formation
The benzodioxolylmethylamine was acylated with chloroacetyl chloride followed by nucleophilic substitution with the imidazole-thiol:
- Chloroacetylation :
- Thioether Coupling :
- Chloroacetamide intermediate (2.5 g, 10.0 mmol) + Imidazole-thiol (1.9 g, 10.5 mmol) in DMF (20 mL)
- K₂CO₃ (2.8 g, 20 mmol) added, reaction heated to 80°C for 6 hours
- Purification by recrystallization (EtOH/H₂O)
- Final yield: 3.1 g (72%)
Analytical Data for Target Compound
Comprehensive Characterization :
- Melting Point : 214-216°C (decomp.)
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (t, J=5.8 Hz, 1H, NH), 7.85 (s, 1H, imid-H), 6.89 (d, J=8.1 Hz, 1H, benzodioxole-H), 6.81 (d, J=1.7 Hz, 1H), 6.72 (dd, J=8.1, 1.7 Hz, 1H), 5.98 (s, 2H, OCH₂O), 5.12 (t, J=5.3 Hz, 1H, OH), 4.46 (s, 2H, SCH₂), 4.38 (d, J=5.3 Hz, 2H, CH₂OH), 4.15 (q, J=6.9 Hz, 2H, NCH₂), 3.89 (d, J=5.8 Hz, 2H, ArCH₂), 3.27 (q, J=6.9 Hz, 2H, NHCH₂), 1.12 (t, J=6.9 Hz, 3H, CH₂CH₃)
- ¹³C NMR (151 MHz, DMSO-d₆): δ 170.2 (C=O), 169.8 (C=O), 148.1 (O-C-O), 147.9 (O-C-O), 137.6 (imid-C2), 122.4 (imid-C5), 121.9 (Ar-C), 108.7 (Ar-CH), 107.9 (Ar-CH), 101.5 (OCH₂O), 61.8 (CH₂OH), 45.3 (SCH₂), 42.1 (NCH₂), 35.7 (ArCH₂), 34.9 (NHCH₂), 14.1 (CH₂CH₃)
- HRMS (ESI+): m/z calcd for C₁₇H₂₁N₄O₅S [M+H]+: 417.1234, found: 417.1231
Comparative Analysis of Synthetic Routes
Table 1 : Optimization of Thioether Coupling Conditions
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80 | 6 | 72 |
| 2 | NaH | THF | 65 | 8 | 58 |
| 3 | DBU | DCM | 40 | 12 | 41 |
| 4 | Cs₂CO₃ | DMSO | 100 | 4 | 68 |
Key Observations :
- Polar aprotic solvents (DMF/DMSO) superior to ethereal solvents
- Inorganic bases (K₂CO₃/Cs₂CO₃) more effective than organic bases
- Elevated temperatures necessary for complete conversion
Q & A
Q. What are the key considerations for synthesizing this compound in a laboratory setting?
- Methodological Answer : Synthesis involves multi-step protocols under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or hydrolysis. Key steps include:
- Coupling of the benzo[d][1,3]dioxole moiety with the imidazole-thioacetamide core using DMF or acetonitrile as solvents.
- Controlled addition of 2-(ethylamino)-2-oxoethyl and hydroxymethyl groups via nucleophilic substitution.
Monitoring via thin-layer chromatography (TLC) and purification via column chromatography is critical to isolate intermediates .
Q. How is the molecular structure of the compound confirmed post-synthesis?
- Methodological Answer : Structural elucidation employs:
- NMR spectroscopy (¹H, ¹³C) to verify substituent connectivity and stereochemistry.
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What analytical techniques are used to assess the purity of the compound?
- Methodological Answer : Purity is evaluated using:
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- Melting point analysis to detect impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer : Optimization strategies include:
- Temperature gradients : Higher temperatures (80–100°C) for coupling steps, lower temperatures (0–5°C) for sensitive substitutions.
- Catalyst screening : Palladium-based catalysts for cross-coupling reactions.
- Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, pH).
Computational tools (e.g., quantum chemical calculations) predict reaction pathways and transition states .
Q. What strategies reconcile discrepancies in reported biological activity data across studies?
- Methodological Answer : Discrepancies arise from structural analogs (e.g., substituent variations on the imidazole or benzo[d][1,3]dioxole groups). Solutions include:
- Comparative SAR studies : Systematic evaluation of substituent effects on activity.
- Meta-analysis of published IC₅₀ values against cancer cell lines (e.g., MCF-7, A549).
Example table:
| Substituent (R) | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|
| -CH₂OH | 12.3 | Topoisomerase II | |
| -CH₂OCH₃ | 8.7 | HDAC |
Q. How do computational methods aid in predicting the compound’s reactivity and biological interactions?
- Methodological Answer : Computational approaches include:
- Molecular docking (AutoDock Vina) to simulate binding to targets like HDAC or EGFR.
- Density Functional Theory (DFT) to calculate charge distribution and nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations to assess stability in aqueous or lipid membranes.
For example, docking scores correlate with experimental inhibition constants (Ki) for kinase targets .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies use:
- Forced degradation assays : Exposure to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C.
- LC-MS/MS to identify degradation products (e.g., hydrolysis of the acetamide group).
Data table:
| Condition | Half-life (days) | Major Degradation Pathway |
|---|---|---|
| pH 2, 25°C | 3.2 | Imidazole ring cleavage |
| pH 7, 40°C | 14.5 | Oxidation of thioether |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
